Adrenic acid

Catalog No.
S623359
CAS No.
28874-58-0
M.F
C22H36O2
M. Wt
332.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenic acid

CAS Number

28874-58-0

Product Name

Adrenic acid

IUPAC Name

(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoic acid

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-

InChI Key

TWSWSIQAPQLDBP-DOFZRALJSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Synonyms

7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O

Regulation of Blood Flow and Blood Pressure

Studies indicate that adrenic acid might play a role in regulating blood flow and blood pressure. It has been shown to cause relaxation of blood vessels in the adrenal cortex, potentially contributing to the regulation of blood flow to the adrenal glands []. This relaxation is thought to be mediated by metabolites of adrenic acid produced by specific cells within the adrenal gland [].

Potential Therapeutic Effects on Pain and Inflammation

Emerging research suggests that adrenic acid-derived epoxy fatty acids might possess anti-inflammatory and pain-relieving properties. Studies have demonstrated that a methyl ester prodrug of these fatty acids reduced endoplasmic reticulum stress and inflammatory pain in animal models []. This finding suggests potential therapeutic applications for pain management and inflammatory conditions.

Origin and Significance

Adrenic acid is formed through the elongation of arachidonic acid by specific enzymes (ELOVL2 and 5) []. It's present in the adrenal glands, brain, kidneys, and vasculature [, ]. While research is ongoing, adrenic acid is believed to play roles in regulating vascular tone and potentially contributing to inflammation in non-alcoholic fatty liver disease [, ].


Molecular Structure Analysis

Adrenic acid has a 22-carbon chain with four double bonds (all in cis configuration) and a carboxylic acid group at one end []. This structure classifies it as a long-chain PUFA and an omega-6 fatty acid (due to the position of the first double bond from the methyl end) []. The presence of multiple double bonds makes the molecule relatively non-polar and influences its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis

The primary biosynthesis of adrenic acid occurs through the elongation of arachidonic acid by enzymes like ELOVL2 and 5 []. The specific enzymatic reaction pathway is still being elucidated.

Metabolism

Limited information exists on the complete metabolic pathway of adrenic acid. Studies suggest the renal medulla is the primary site for its metabolism via cyclooxygenase activity []. 1a,1b-dihomo prostaglandin E2 is a potential metabolite identified in rabbit kidneys [].

Physical Description

Liquid

XLogP3

7.4

Appearance

Assay:≥98%A solution in ethanol

Wikipedia

All-cis-docosa-7,10,13,16-tetraenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15

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